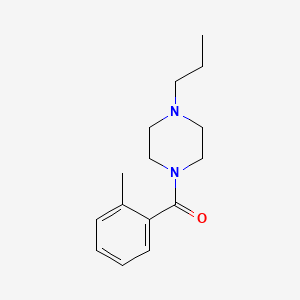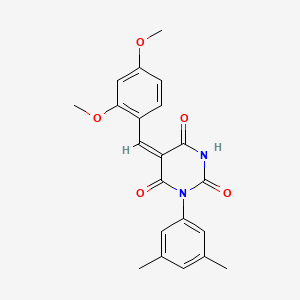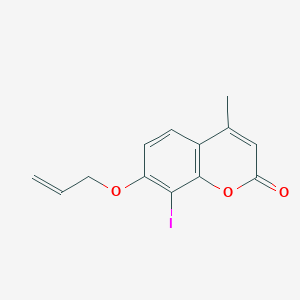
1-(2-methylbenzoyl)-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methylbenzoyl)-4-propylpiperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied extensively for its potential use in the treatment of various medical conditions.
Wirkmechanismus
The exact mechanism of action of 1-(2-methylbenzoyl)-4-propylpiperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-4-propylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons. 1-(2-methylbenzoyl)-4-propylpiperazine has been shown to have a positive effect on cognitive function, memory, and learning.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-methylbenzoyl)-4-propylpiperazine has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. 1-(2-methylbenzoyl)-4-propylpiperazine is also stable under normal laboratory conditions. However, one limitation of 1-(2-methylbenzoyl)-4-propylpiperazine is that it is a psychoactive drug and must be handled with care. It is important to follow strict safety protocols when working with 1-(2-methylbenzoyl)-4-propylpiperazine.
Zukünftige Richtungen
There are several future directions for research on 1-(2-methylbenzoyl)-4-propylpiperazine. One area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. 1-(2-methylbenzoyl)-4-propylpiperazine may also have potential as a cognitive enhancer and for its ability to improve memory and learning. Future research may focus on the development of novel 1-(2-methylbenzoyl)-4-propylpiperazine derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 1-(2-methylbenzoyl)-4-propylpiperazine is a psychoactive drug that has been studied extensively for its potential use in the treatment of various medical conditions. It has been shown to have anxiolytic and antidepressant effects in animal models and may have potential as a cognitive enhancer. 1-(2-methylbenzoyl)-4-propylpiperazine is easy to synthesize and purify, but it must be handled with care due to its psychoactive properties. Further research is needed to determine its efficacy and safety in humans and to develop novel derivatives with improved pharmacological properties.
Synthesemethoden
1-(2-methylbenzoyl)-4-propylpiperazine can be synthesized by reacting 1-benzoyl-4-propylpiperazine with methyl iodide in the presence of a base. The reaction yields 1-(2-methylbenzoyl)-4-propylpiperazine as a white crystalline powder. The purity of the compound can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(2-methylbenzoyl)-4-propylpiperazine has been studied for its potential use in the treatment of various medical conditions such as depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(2-methylbenzoyl)-4-propylpiperazine has also been studied for its potential use as a cognitive enhancer and for its ability to improve memory and learning.
Eigenschaften
IUPAC Name |
(2-methylphenyl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-8-16-9-11-17(12-10-16)15(18)14-7-5-4-6-13(14)2/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAVAGRUYCCKIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B4933960.png)
![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![N-[3-(1H-indol-1-yl)propyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4934005.png)
![3-benzyl-5-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934006.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)

![1-methyl-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B4934051.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)
![4-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4934062.png)